molecular formula C28H26N2O3S B11662614 2-{[(4-methoxyphenyl)acetyl]amino}-N-(naphthalen-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(4-methoxyphenyl)acetyl]amino}-N-(naphthalen-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11662614
M. Wt: 470.6 g/mol
InChI Key: AIVYJWRQNWHISN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-METHOXYPHENYL)ACETAMIDO]-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines several aromatic and heterocyclic moieties

Preparation Methods

The synthesis of 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the benzothiophene core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the naphthyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Attachment of the methoxyphenylacetamido group: This is usually done through amide bond formation using reagents like EDCI or DCC in the presence of a base.

Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow chemistry techniques.

Chemical Reactions Analysis

2-[2-(4-METHOXYPHENYL)ACETAMIDO]-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[2-(4-METHOXYPHENYL)ACETAMIDO]-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.

    Materials Science: The compound’s unique structure could be useful in the development of new materials with specific properties.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with different biomolecules.

Mechanism of Action

The mechanism of action of 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE include other benzothiophene derivatives and naphthyl-containing compounds. These compounds may share some structural features but differ in their specific functional groups and overall properties. The uniqueness of 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its combination of multiple aromatic and heterocyclic moieties, which can lead to distinct chemical and biological activities.

Properties

Molecular Formula

C28H26N2O3S

Molecular Weight

470.6 g/mol

IUPAC Name

2-[[2-(4-methoxyphenyl)acetyl]amino]-N-naphthalen-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C28H26N2O3S/c1-33-20-15-13-18(14-16-20)17-25(31)30-28-26(22-10-4-5-12-24(22)34-28)27(32)29-23-11-6-8-19-7-2-3-9-21(19)23/h2-3,6-9,11,13-16H,4-5,10,12,17H2,1H3,(H,29,32)(H,30,31)

InChI Key

AIVYJWRQNWHISN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.